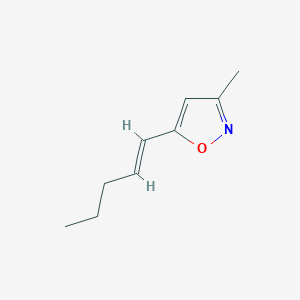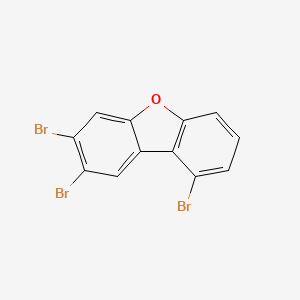
5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one: is a heterocyclic compound with the molecular formula C₁₇H₁₅NO₂S and a molecular weight of 297.37 g/mol . This compound is characterized by its unique structure, which includes a thioxo group attached to an oxazolidinone ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of appropriate benzyl and phenyl derivatives with thioxooxazolidinone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds, purification through recrystallization, and characterization using techniques like NMR and HPLC .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparación Con Compuestos Similares
- 5-Benzyl-5-methyl-3-phenyl-2-oxooxazolidin-4-one
- 5-Benzyl-5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 5-Benzyl-5-methyl-3-phenyl-2-thioxo-1,3-oxazolidin-4-one
Uniqueness: 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is unique due to its specific thioxo group attached to the oxazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .
Propiedades
Número CAS |
88051-60-9 |
|---|---|
Fórmula molecular |
C17H15NO2S |
Peso molecular |
297.4 g/mol |
Nombre IUPAC |
5-benzyl-5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H15NO2S/c1-17(12-13-8-4-2-5-9-13)15(19)18(16(21)20-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clave InChI |
GBKMEEJYJXIZMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)N(C(=S)O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


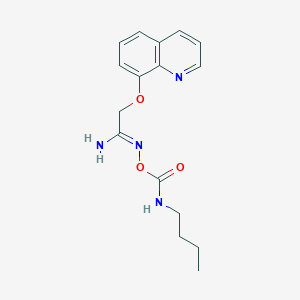
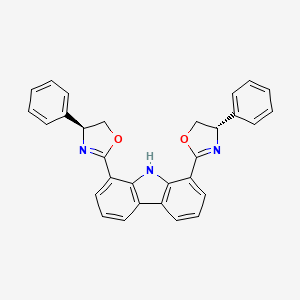
![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)

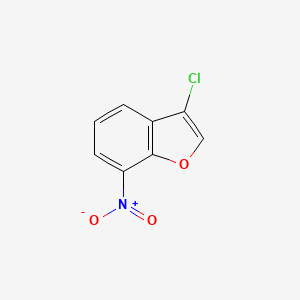
![2,2'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis-8-quinolinol](/img/structure/B12887869.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)
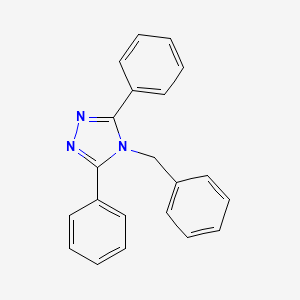
![(S)-6-(2-Hydroxy-3-(((2-(2-oxo-3-(3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazin-6-yl)oxazolidin-5-yl)ethyl)amino)methyl)phenyl)picolinonitrile](/img/structure/B12887892.png)


![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
